N,N-Dibenzylpyridine-4-methylamine
Description
Properties
CAS No. |
14147-07-0 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2/c1-3-7-18(8-4-1)15-22(16-19-9-5-2-6-10-19)17-20-11-13-21-14-12-20/h1-14H,15-17H2 |
InChI Key |
BPLXDKVKYBVOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Other CAS No. |
14147-07-0 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dibenzylpyridine-4-methylamine has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds suggests various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focused on synthesizing derivatives targeting multidrug efflux pumps demonstrated promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Antidepressant and Analgesic Properties
Pyridine derivatives, including this compound, have been noted for their potential as antidepressants and analgesics. The synthesis methods involving reductive amination highlight the compound's utility in developing new therapeutic agents .
Analytical Chemistry Applications
This compound is utilized in analytical chemistry for its role as a standard or reagent in various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A method has been developed for the separation of this compound using reverse phase HPLC. This technique allows for the effective analysis of the compound in complex mixtures, enhancing its application in quality control and research settings .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new materials with specific properties.
Polymer Chemistry
This compound can be used as a building block in the synthesis of polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
Comparison with Similar Compounds
Structural Analogs with Dibenzylamine Motifs
(a) Benzathine Benzylpenicillin (CAS 1538-09-6)
- Structure : Contains N,N'-dibenzylethylenediamine as a counterion for benzylpenicillin, forming a 1:2 salt .
- Comparison: Backbone: Ethylenediamine vs. pyridine-methylamine. Applications: Benzathine benzylpenicillin is used in sustained-release antibiotics due to low solubility . The pyridine derivative may exhibit different solubility and bioavailability, influenced by the aromatic system.
(b) N-Benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine
- Structure : Features a benzyl group and a methoxy-substituted phenethyl group on the amine .
- Steric Effects: Dual benzyl groups in the target compound increase steric hindrance compared to the single benzyl/methoxy-phenethyl substituents, which could impact binding affinity in pharmacological contexts.
Functional Group Comparisons
(a) 4-(Dimethylamino)benzohydrazide
- Structure: Contains a dimethylamino group attached to a benzohydrazide backbone .
- Comparison: Electronic Effects: The dimethylamino group is less bulky than dibenzyl, leading to higher solubility in polar solvents. The dibenzyl groups in the target compound enhance lipophilicity, favoring membrane permeability. Synthetic Utility: The pyridine ring in N,N-Dibenzylpyridine-4-methylamine may serve as a directing group in metal-catalyzed reactions, unlike the benzohydrazide derivative.
Physicochemical Properties (Hypothetical Table)
Q & A
Q. What are the established synthetic routes for N,N-Dibenzylpyridine-4-methylamine, and how can reaction conditions (e.g., solvent, catalyst) be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of pyridine-4-methylamine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
- Catalyst use : Transition metals (e.g., Pd/C) may improve yields in reductive amination .
- Temperature control : Reactions often proceed at 80–100°C, monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 3.8–4.5 ppm) .
- X-ray Diffraction (XRD) : Resolves molecular geometry; hydrogen bonding and torsion angles validate steric effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction design .
- Thermodynamic Stability : Gibbs free energy comparisons assess synthetic feasibility under varying conditions .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for This compound?
- Methodological Answer :
- Cross-validation : Compare data from peer-reviewed journals and databases like NIST Chemistry WebBook .
- Experimental replication : Reproduce synthesis under standardized conditions (e.g., purity >98%) and characterize using multiple techniques .
- Statistical analysis : Apply ANOVA to assess variability in reported measurements (e.g., DSC for melting points) .
Q. What safety protocols are critical for handling This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
